(5Z)-5-(喹啉-6-基亚甲基)-2-[(噻吩-2-基甲基)氨基]-1,3-噻唑-4(5H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Anti-Tumorigenic Effects in Ovarian Cancer
Ro-3306 has been found to exhibit anti-tumorigenic effects in ovarian cancer cells and a transgenic mouse model of ovarian cancer . It significantly inhibited cellular proliferation, induced apoptosis, caused cellular stress, and reduced cell migration . The treatment of mice with Ro-3306 for four weeks showed a significant decrease in tumor weight under both obese and lean conditions without obvious side effects .
Inhibition of CDK1
Ro-3306 is a selective, ATP-competitive, and cell-permeable CDK1 inhibitor that shows potent anti-tumor activity in multiple pre-clinical models . The overexpression of CDK1 was significantly associated with poor prognosis in patients with ovarian cancer .
Cell Cycle Synchronization
Ro-3306 has been identified as a selective CDK1 inhibitor that reversibly arrests proliferating human cells at the G2/M phase border, providing a novel means for cell cycle synchronization . A single-step protocol using Ro-3306 permits the synchronization of more than 95% of cycling cancer cells in G2 phase .
4. Improving Chemotherapy Sensitivity in MYC-Dependent Osteosarcoma Research is being conducted on the application value and progress of magnetic-driven hydrogel micro-robots loaded with Ro-3306 in improving the chemotherapy sensitivity of MYC-dependent osteosarcoma . The aim is to improve the prognosis of MYC-driven osteosarcoma patients .
属性
IUPAC Name |
(5Z)-5-(quinolin-6-ylmethylidene)-2-(thiophen-2-ylmethylimino)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c22-17-16(24-18(21-17)20-11-14-4-2-8-23-14)10-12-5-6-15-13(9-12)3-1-7-19-15/h1-10H,11H2,(H,20,21,22)/b16-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLMRFUGOINFDQ-YBEGLDIGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=C3C(=O)NC(=NCC4=CC=CS4)S3)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)/C=C\3/C(=O)NC(=NCC4=CC=CS4)S3)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(quinolin-6-ylmethylidene)-2-[(thiophen-2-ylmethyl)amino]-1,3-thiazol-4(5H)-one |
Q & A
Q1: What is the primary molecular target of Ro-3306?
A1: Ro-3306 specifically targets CDK1, a serine/threonine kinase crucial for cell cycle progression, particularly the G2/M transition. [, , , , , ]
Q2: How does Ro-3306 interact with CDK1?
A2: Ro-3306 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK1 and preventing its kinase activity. [, , , , ]
Q3: What are the downstream effects of CDK1 inhibition by Ro-3306?
A3: Ro-3306-mediated CDK1 inhibition leads to:
- Cell cycle arrest: Primarily at the G2/M phase boundary, preventing cells from entering mitosis. [, , , ]
- Apoptosis induction: Particularly in cancer cells, often in conjunction with prolonged mitotic arrest. [, , , , ]
- Modulation of DNA damage response: By impacting the activity and localization of DNA repair proteins like MDC1. [, ]
- Influence on cell signaling pathways: Including the TGF-β pathway, PI3K/Akt pathway, and HIF1α stabilization. [, , , ]
Q4: Does Ro-3306 affect the expression of CDK1 itself?
A4: While Ro-3306 primarily inhibits CDK1 activity, some studies show it can indirectly reduce CDK1 protein levels in certain contexts, possibly through feedback mechanisms. [, , ]
Q5: What are the in vitro effects of Ro-3306 on cancer cells?
A5: Ro-3306 exhibits anti-tumorigenic effects in various cancer cell lines, including:
- Reduced cell viability and proliferation: Inhibiting colony formation and inducing apoptosis. [, , , , , ]
- Cell cycle arrest at G2/M: Leading to mitotic catastrophe and cell death in some cases. [, , , , ]
- Sensitization to other therapies: Enhancing the efficacy of chemotherapeutic agents like vinca alkaloids and PARP inhibitors. [, ]
Q6: What are the in vivo effects of Ro-3306 in preclinical models?
A6: Studies using xenograft mouse models demonstrate:
- Suppression of tumor growth: In various cancer types, including ovarian, colorectal, and lung cancer. [, , , ]
- Synergistic effects with other drugs: Enhancing the efficacy of chemotherapeutic agents like cisplatin and PARP inhibitors. [, ]
Q7: Are there any observed side effects of Ro-3306 in preclinical studies?
A7: While generally well-tolerated, some studies report potential side effects like weight loss in mice at high doses. Further research is needed to fully understand the safety profile. []
Q8: What are the potential therapeutic applications of Ro-3306?
A8: Given its anti-tumorigenic effects, Ro-3306 holds promise as a potential therapeutic agent for various cancers, either as a monotherapy or in combination with other drugs. [, , , , ]
Q9: What are the limitations of using Ro-3306?
A9: Despite its potential, limitations include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。